molecular formula C2H13N5O5 B14764313 Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) CAS No. 8002-92-4

Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1)

Cat. No.: B14764313
CAS No.: 8002-92-4
M. Wt: 187.16 g/mol
InChI Key: YWHJUMICKWNLAS-UHFFFAOYSA-N
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Description

Diaznium hydroxyformate carbamte is a compound that combines the properties of diazonium salts and carbamates. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. Carbamates, on the other hand, are widely used in organic chemistry as protecting groups for amines and in the synthesis of pesticides and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaznium hydroxyformate carbamte typically involves the formation of diazonium salts followed by their reaction with carbamates. One common method is the diazotization of an aromatic amine using nitrous acid, which forms the diazonium salt. This salt can then react with a carbamate under mild conditions to form the desired compound .

Industrial Production Methods

Industrial production of diaznium hydroxyformate carbamte may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the diazotization and subsequent reactions can enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of diaznium hydroxyformate carbamte involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is a good leaving group, making it highly reactive in substitution and coupling reactions . The carbamate moiety can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diaznium hydroxyformate carbamte combines the reactivity of diazonium salts with the protective properties of carbamates, making it a versatile compound in organic synthesis. Its ability to undergo a wide range of reactions while protecting sensitive functional groups sets it apart from other similar compounds .

Properties

CAS No.

8002-92-4

Molecular Formula

C2H13N5O5

Molecular Weight

187.16 g/mol

IUPAC Name

aminoazanium;hydrogen carbonate;carbamate

InChI

InChI=1S/CH3NO2.CH2O3.2H4N2/c2*2-1(3)4;2*1-2/h2H2,(H,3,4);(H2,2,3,4);2*1-2H2

InChI Key

YWHJUMICKWNLAS-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)[O-].C(=O)(O)[O-].[NH3+]N.[NH3+]N

Origin of Product

United States

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